molecular formula C10H9ClF3NO2 B14117729 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol

Cat. No.: B14117729
M. Wt: 267.63 g/mol
InChI Key: RMRTZBMWEGBFSV-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol is a chemical compound with the molecular formula C10H9ClF3NO2 and a molecular weight of 267.63 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a butenol side chain. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with but-2-en-1-ol in the presence of a suitable base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like ammonia (NH3) or thiols (RSH). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially inhibiting their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol can be compared with other similar compounds, such as:

The uniqueness of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol

InChI

InChI=1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2

InChI Key

RMRTZBMWEGBFSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F

Origin of Product

United States

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